molecular formula C11H8ClNO B1581043 2-Chloro-6-methylquinoline-3-carbaldehyde CAS No. 73568-27-1

2-Chloro-6-methylquinoline-3-carbaldehyde

Cat. No. B1581043
CAS RN: 73568-27-1
M. Wt: 205.64 g/mol
InChI Key: FSLNYYZJXMGKHK-UHFFFAOYSA-N
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Description

2-Chloro-6-methylquinoline-3-carbaldehyde is a compound useful in organic synthesis . It is a type of quinoline, a nitrogen-containing bicyclic compound . The quinoline nucleus is present in numerous biological compounds and has applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .


Synthesis Analysis

The synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde involves the Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide. Aromatic nucleophilic substitution reaction is used to introduce various nucleophiles in place of chlorine under different reaction conditions .


Molecular Structure Analysis

The quinolinyl fused-ring of 2-Chloro-6-methylquinoline-3-carbaldehyde is almost planar. The formyl group is slightly bent out of the plane of the fused ring system .


Chemical Reactions Analysis

Quinoline derivatives, including 2-Chloro-6-methylquinoline-3-carbaldehyde, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

2-Chloro-6-methylquinoline-3-carbaldehyde is a crystal with a molecular weight of 205.64 .

Scientific Research Applications

  • Chemistry

    • 2-Chloro-6-methylquinoline-3-carbaldehyde and its related analogs have been the subject of recent research . These compounds are used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
    • The synthetic applications of these compounds and their biological evaluation were also illustrated . For example, further condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenyl hydrazine gave the desired Schiff base, which followed intramolecular cyclization through heating in nitrobenzene containing a catalytic amount of pyridine to afford 6-methoxy-1-phenyl-1 H-pyrazolo[3,4-b]quinoline .
  • Industrial Applications

    • Compounds similar to 2-Chloro-6-methylquinoline-3-carbaldehyde, such as 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, are used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes .
    • They are also used in the manufacture of perfumes, solvents, and flavorings . As raw material in organic synthesis .
  • Pharmaceutical Research

    • Over the past two decades, 2-chloroquinoline-3-carbaldehydes and their derivatives have attracted much attention due to their considerable biological and pharmacological activities . They have been found to have antimicrobial , anti-inflammatory , antimalarial , and antivirus activities .
    • These compounds have been applied successfully to the synthesis of biologically important compounds .
  • Organic Synthesis

    • 2-Chloroquinoline-3-carbaldehydes are easily available and have high chemical reactivity due to the presence of two active moieties chloro- and aldehyde functions . This makes them valuable in organic synthesis .
    • For example, further condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde with phenyl hydrazine gave the desired Schiff base, which followed intramolecular cyclization through heating in nitrobenzene containing a catalytic amount of pyridine to afford 6-methoxy-1-phenyl-1 H-pyrazolo[3,4-b]quinoline .
  • Crystallography

    • The quinolinyl fused-ring of the title compound, C11H8ClNO, is almost planar (r.m.s. deviation = 0.013 Å); the formyl group is slightly bent out of the plane of the fused ring system [C—C—C—O torsion angle = 13.5 (4)°] .
    • This property can be useful in crystallography studies .
  • Material Science

    • Compounds similar to 2-Chloro-6-methylquinoline-3-carbaldehyde, such as 2-Chloro-6-methoxyquinoline-3-carboxaldehyde, are used in intermediate steps for the production of paints, plastics, synthetic resins, and dyes .
    • They are also used in the manufacture of perfumes, solvents, and flavorings . As raw material in organic synthesis .

Safety And Hazards

While specific safety and hazard information for 2-Chloro-6-methylquinoline-3-carbaldehyde was not found, a similar compound, 6-Chloro-2-methylquinoline, has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions for 2-Chloro-6-methylquinoline-3-carbaldehyde could involve further exploration of its potential in the synthesis of bioactive heterocyclic compounds . Additionally, it may be used in the preparation of 6-methoxy-2-phenethylquinoline-3-carboxaldehyde .

properties

IUPAC Name

2-chloro-6-methylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLNYYZJXMGKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351037
Record name 2-chloro-6-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylquinoline-3-carbaldehyde

CAS RN

73568-27-1
Record name 2-Chloro-3-formyl-6-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73568-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-6-methylquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-methylquinoline-3-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
FN Khan, R Subashini, SM Roopan… - … Section E: Structure …, 2009 - scripts.iucr.org
… 2-Chloro-6-methylquinoline-3carbaldehyde … 2-Chloro-6-methylquinoline-3-carbaldehyde … 2-Chloro-6-methylquinoline-3-carbaldehyde …
Number of citations: 7 scripts.iucr.org
THS Kumara, G Nagandrappa, N Chandrika… - … Section C: Structural …, 2016 - scripts.iucr.org
… The reactions between phenylhydrazinium chloride and either 2-chloroquinoline-3-carbaldehyde or 2-chloro-6-methylquinoline-3-carbaldehyde give, respectively, 1-phenyl-1H-…
Number of citations: 5 scripts.iucr.org
BK Mallandur, G Rangaiah, NV Harohally - scholar.archive.org
All melting points were taken in open capillaries and are uncorrected. NMR spectra were recorded on a Bruker Avance instrument (400 MHz for 1 H and 100 MHz for 13 C {H} …
Number of citations: 0 scholar.archive.org
M Shiri, M Ranjbar, Z Yasaei, F Zamanian… - Organic & Biomolecular …, 2017 - pubs.rsc.org
… We continued our investigation by optimizing the reaction of 2-chloro-6-methylquinoline-3-carbaldehyde 1a with two equivalents of cyclohexyl isocyanide 2a. In a similar way to the …
Number of citations: 29 pubs.rsc.org
A Rezvanian, F Noorakhtar, V Zadsirjan… - Monatshefte für Chemie …, 2023 - Springer
… amines (methylamine, ethylamine, n-propylamine, n-butylamine, isobutylamine, benzylamine), 2-chloroquinoline-3-carbaldehyde and 2-chloro-6-methylquinoline-3-carbaldehyde and 1…
Number of citations: 0 link.springer.com
RJK Aldoghachi, FAJ Aldoghachi… - Indonesian Journal of …, 2022 - journal.ugm.ac.id
… The thiocarbohydrazide in the second step was treated with a quinoline derivative 2-chloro-6-methylquinoline-3-carbaldehyde to yield the ligand. The ligand was identified by …
Number of citations: 4 journal.ugm.ac.id
B Basavaraju, HS Naik, MC Prabhakara - E-Journal of Chemistry, 2007 - hindawi.com
… Abstract: 2-Chloro-6-methylquinoline-3-carbaldehyde was condensed with o-Phenylenediammine and 2-aminophenol in presence of potassium iodide. The resulting Methylquinolino[3,…
Number of citations: 3 www.hindawi.com
M Chioua, J Marco‐Contelles - ChemistrySelect, 2021 - Wiley Online Library
… benzyl hydroxylamine, and N-hydroxylamine followed by reduction with sodium cyanoborohydride and coupling with commercially available 2-chloro-6-methylquinoline-3-carbaldehyde…
NC Desai, AM Dodiya - Arabian Journal of Chemistry, 2016 - Elsevier
… The lone pair present over nitrogen atom will attack on the cationic carbon of 2-chloro-6-methylquinoline-3-carbaldehyde moiety, which will undergo self-condensation reaction to form …
Number of citations: 16 www.sciencedirect.com
R Munir, N Javid, M Zia-ur-Rehman, M Zaheer… - Molecules, 2021 - mdpi.com
… 2-Chloro-6-methylquinoline-3-carbaldehyde (1) was used as precursor for the synergism of quinoline ring with pyrazole scaffold to afford 6-methyl-1H-pyrazolo[3,4-b]quinoline (2) after …
Number of citations: 16 www.mdpi.com

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